Carboxylic Acid vs. Methyl Ester: Physicochemical Property Differentiation Between Pinselic Acid and Pinselin
Pinselic acid contains a free carboxylic acid group at C-1, while its closest structural analog pinselin is the corresponding methyl ester. The predicted octanol–water partition coefficient (LogP) of pinselic acid is 2.96 . Based on the well‑established increment of ~0.5 log units for methyl esterification of aromatic carboxylic acids, pinselin is estimated to have a LogP of ~3.5 [1]. Additionally, pinselic acid has a predicted pKa of approximately 4.7 for the carboxylic acid (ChemSrc prediction), making it significantly ionized at physiological pH 7.4, whereas pinselin is non-ionizable. These differences critically influence solubility, passive membrane permeability, and formulation behavior.
Pinselin (ester): est. LogP ~3.5, non-ionizable
| Evidence Dimension | Lipophilicity (LogP) and ionizability |
|---|---|
| Target Compound Data | LogP = 2.96; pKa ~4.7 (predicted) |
| Comparator Or Baseline | Pinselin (methyl ester): estimated LogP ~3.5; non-ionizable |
| Quantified Difference | ΔLogP ~0.5; ionization state difference at pH 7.4 |
| Conditions | Predicted values from ChemSrc database; ester effect based on Hansch-type group contribution |
Why This Matters
Procurement of the correct acid form is essential for applications requiring aqueous solubility, ionization for HPLC separation, or further derivatization via the carboxylate group.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995 (standard group contribution reference for methyl ester LogP increment). View Source
